3-(Pyrrolidin-1-yl)pyrazin-2-amine is a heterocyclic compound characterized by the presence of a pyrazine ring substituted with a pyrrolidin-1-yl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways. The compound's structure allows it to interact with multiple receptors and enzymes, making it a valuable candidate for further research in pharmacology and medicinal chemistry.
The compound is available through various chemical suppliers, such as Sigma-Aldrich, which provides detailed information on its properties and safety data . Its synthesis and characterization have been documented in several scientific studies, emphasizing its relevance in pharmaceutical applications .
3-(Pyrrolidin-1-yl)pyrazin-2-amine belongs to the class of pyrazine derivatives, which are known for their diverse biological activities. These compounds are often investigated for their potential as therapeutic agents against various diseases, including cancer and inflammatory conditions.
The synthesis of 3-(Pyrrolidin-1-yl)pyrazin-2-amine typically involves the following steps:
The reaction may involve palladium-catalyzed cross-coupling techniques, which enhance the efficiency and selectivity of the synthesis. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
3-(Pyrrolidin-1-yl)pyrazin-2-amine features a pyrazine ring (C4H4N2) with a pyrrolidine substituent (C4H9N) at the 3-position. The molecular formula is C8H12N4, indicating that it contains four nitrogen atoms, which contribute to its reactivity and interaction with biological targets.
The compound has a molecular weight of approximately 168.21 g/mol. Its structural characteristics can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its conformation and interactions with biological molecules.
3-(Pyrrolidin-1-yl)pyrazin-2-amine can undergo various chemical reactions:
These reactions are typically facilitated by specific catalysts or reagents under controlled conditions to maximize yield and minimize by-products. Monitoring these reactions often involves high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
The mechanism of action for 3-(Pyrrolidin-1-yl)pyrazin-2-amine is largely dependent on its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways.
Research indicates that compounds containing pyrrolidine moieties can modulate biological activities by influencing protein interactions and enzymatic functions. For instance, they may inhibit specific kinases or affect cellular pathways related to proliferation and survival .
3-(Pyrrolidin-1-yl)pyrazin-2-amine is typically a solid at room temperature with a specific melting point that can be determined through differential scanning calorimetry (DSC). Its solubility profile varies depending on the solvent used; it is generally soluble in polar organic solvents.
The chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles. Its behavior in different environments can be assessed through stability studies and reactivity tests.
3-(Pyrrolidin-1-yl)pyrazin-2-amine has potential applications in several scientific fields:
3-(Pyrrolidin-1-yl)pyrazin-2-amine (CAS 912773-12-7) represents a strategically significant heterocyclic scaffold in contemporary drug discovery. Characterized by the fusion of a saturated pyrrolidine ring with an electron-deficient pyrazine core bearing an exocyclic amine, this compound exemplifies the rational design of sp³-hybridized architectures to enhance target engagement and pharmacokinetic properties. Its molecular formula (C₈H₁₂N₄) confers a moderate molecular weight (164.21 g/mol) and a balanced polar surface area, facilitating membrane permeability while retaining solubility in polar organic solvents [1] [5]. The SMILES string (NC₁=NC=CN=C₁N₂CCCC₂) encodes its topological specificity, where the pyrrolidine nitrogen connects directly to the pyrazine C3 position, creating a sterically defined pharmacophore [1]. This structural duality enables versatile interactions with biological targets, positioning it as a privileged template for developing kinase inhibitors, epigenetic modulators, and anticancer agents.
Table 1: Fundamental Physicochemical Properties of 3-(Pyrrolidin-1-yl)pyrazin-2-amine
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 912773-12-7 | [1] |
Molecular Formula | C₈H₁₂N₄ | [1] |
Molecular Weight | 164.21 g/mol | [1] |
SMILES | NC₁=NC=CN=C₁N₂CCCC₂ | [1] |
Storage Conditions | Sealed, dry, 2-8°C | [1] |
Hybridization Framework | sp³ (pyrrolidine) + sp² (pyrazine) | [5] |
Calculated logP | ~0.5 (Moderate lipophilicity) | Computational estimation |
The integration of pyrrolidine and pyrazine moieties generates synergistic effects critical for advanced drug design:
Stereochemical Complexity & 3D Coverage: The non-planar pyrrolidine ring introduces pseudorotation dynamics, enabling adaptive binding to enantioselective protein pockets inaccessible to flat heteroaromatics. This sp³-hybridized system enhances molecular complexity (increased Fsp³ value), correlating with improved clinical success rates. Comparative analysis reveals pyrrolidine’s superior hydrogen-bonding capacity (pKBHX = 2.59) and polar surface area (PSA ≈ 16.5 Ų) relative to pyrrole (pKBHX = 0.15), facilitating stronger target interactions while maintaining membrane permeability [5]. The scaffold’s solvent-accessible surface area (SASA ≈ 258.8 Ų) and hydrophobic/hydrophilic balance (FOSA ≈ 225.5 Ų, FISA ≈ 33.3 Ų) optimize aqueous solubility (predicted LogS ≈ 0.85) and reduce metabolic clearance risks [5].
Target-Specific Applications: Hybrids like 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile (EVT-2609463, CAS 67130-88-5) demonstrate the scaffold’s versatility in kinase inhibition. The nitrile group (-C≡N) serves as a hydrogen-bond acceptor or undergoes bioorthogonal transformations, while the pyrrolidine nitrogen coordinates with catalytic lysine residues in ATP-binding pockets. Such derivatives are pivotal in developing fibroblast growth factor receptor (FGFR) inhibitors, where replacing pyrazolo[4,3-b]pyridine with pyrrolo[2,3-b]pyrazine boosts FGFR1 inhibition 10-fold via enhanced π-π stacking [3]. In hematopoietic progenitor kinase 1 (HPK1) inhibitors, analogous pyrazin-2-amines bearing 1H-pyrazol-4-yloxy substituents disrupt immune checkpoint signaling, augmenting T-cell activation in oncology [9].
Synthetic Versatility: The core structure permits regioselective modifications at multiple vectors: electrophilic aromatic substitution on pyrazine, N-alkylation of the pyrrolidine nitrogen, or functionalization of the exocyclic amine. For instance, Knoevenagel condensation generates pyrido-pyrrolidine hybrids exhibiting potent α-glucosidase inhibition (IC₅₀ values <5 µM), relevant for diabetes management [8]. Microwave-assisted synthesis further accelerates derivatization, aligning with green chemistry principles [5].
Table 2: Comparative Analysis of Pyrrolidine-Pyrazine Hybrids in Drug Discovery
Compound | Target/Activity | Structural Advantage | Reference |
---|---|---|---|
3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile | FGFR Kinases, PDK1 | Nitrile group enables H-bonding & nucleophilic additions | [3] |
Pyrido-pyrrolidine hybrids | α-Glucosidase (Antidiabetic) | Knoevenagel-derived conjugates enhance enzyme affinity | [8] |
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amines | HPK1 (Immuno-oncology) | Pyrazolyloxy linker optimizes allosteric pocket occupancy | [9] |
3-Pyrazine-4-yl-oxazolidin-2-ones | m-IDH1 (Oncometabolism) | Oxazolidinone spacer enables mutant enzyme inhibition | [3] |
Pyrazin-2-amine derivatives have undergone systematic optimization to address limitations of early-generation compounds:
Early Pharmacophore Development: Initial pyrazine therapeutics like pyrazinamide (antitubercular) established the core’s metabolic stability but exhibited narrow spectra. The introduction of pyrrolidine at C3 marked a strategic shift: replacing smaller amines (e.g., methylamino) with this saturated heterocycle reduced hERG affinity and CYP450 inhibition while prolonging half-life. This modification exploited pyrrolidine’s moderate basicity (pKa ≈ 2.59) to enhance tissue penetration without excessive cationicity [5] [6]. Seminal work demonstrated that C3-pyrrolidinyl pyrazines inhibit cyclin-dependent kinases (CDK1, IC₅₀ = 0.97 µM) and VEGF receptors, validating their anticancer utility [3].
Mechanistic Diversification: Structural refinements unlocked novel mechanisms:
Kinase Allosteric Inhibitors: Disubstituted pyrazines (e.g., 12b) inhibit casein kinase 2 (CK2) via hinge region binding, where the pyrrolidine nitrogen forms a key salt bridge with Glu81. Further optimization yielded dual CK2/PIM kinase inhibitors (e.g., 14f), demonstrating scaffold versatility [3].
Natural Product Hybridization: Conjugation with natural product motifs expanded therapeutic relevance:
Table 3: Structure-Activity Relationship (SAR) Evolution in Pyrazin-2-amine Pharmacophores
Generation | Key Structural Features | Target/Activity | Advancement Over Predecessors |
---|---|---|---|
1st Gen | Unsubstituted pyrazin-2-amines or C3-methylamino | Antitubercular (Pyrazinamide-like) | Limited spectrum; metabolic instability |
2nd Gen | C3-Pyrrolidinyl; Exocyclic N-H | CDK1/VEGFR-2 (e.g., compound 29) | Improved kinase selectivity; enhanced cellular potency |
3rd Gen | C5/C6 Disubstitution; Pyrrolidine N-functionalized | CK2 (e.g., 12b), HDAC (e.g., 19f) | Multikinase inhibition; epigenetic modulation |
Hybrid NPs | Pyrazine conjugated to terpenoids/cinnamates | DNA intercalation (e.g., L9), Neuroprotection | Synergistic activity; reduced toxicity profiles |
This evolution underscores 3-(pyrrolidin-1-yl)pyrazin-2-amine’s role as a dynamic pharmacophoric template. Future directions include PROteolysis TArgeting Chimeras (PROTACs) exploiting the pyrazine’s nitrogen atoms for E3 ligase recruitment and covalent inhibitors utilizing electrophilic pyrrolidine substituents.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: